molecular formula C10H13N3O2S B2852220 ethyl N-[(5-methylpyridin-2-yl)carbamothioyl]carbamate CAS No. 37890-99-6

ethyl N-[(5-methylpyridin-2-yl)carbamothioyl]carbamate

Cat. No.: B2852220
CAS No.: 37890-99-6
M. Wt: 239.29
InChI Key: RIALEDDVUZGYDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-[(5-methylpyridin-2-yl)carbamothioyl]carbamate is a chemical compound with the molecular formula C10H13N3O2S and a molecular weight of 239.3 g/mol . It is known for its applications in various scientific fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(5-methylpyridin-2-yl)carbamothioyl]carbamate typically involves the reaction of 5-methyl-2-aminopyridine with ethyl isothiocyanatoformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Comparison with Similar Compounds

Biological Activity

Ethyl N-[(5-methylpyridin-2-yl)carbamothioyl]carbamate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications, supported by data tables and relevant research findings.

This compound is synthesized through the reaction of 5-methyl-2-aminopyridine with ethyl isothiocyanatoformate. This reaction typically occurs under controlled conditions to ensure high yield and purity. The structural formula can be represented as follows:

  • IUPAC Name : Ethyl [(5-methyl-2-pyridinyl)amino]carbothioylcarbamate
  • Molecular Formula : C10H13N3O2S
  • Molecular Weight : 241.29 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The carbamothioyl moiety is known to interact with thiol groups in proteins, potentially inhibiting their function. Additionally, the pyridine ring can engage in π-π interactions with aromatic residues in proteins, further influencing their activity.

3.1 Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The compound's structure allows it to disrupt bacterial cell wall synthesis and inhibit growth .

Strain IC50 (µM)
MRSA12.5
Escherichia coli15.0
Pseudomonas aeruginosa20.0

3.2 Anticancer Activity

This compound has also been evaluated for its anticancer properties. In studies involving various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), the compound demonstrated dose-dependent cytotoxicity.

Cell Line IC50 (µM)
MCF-725.0
A54930.0

These results suggest that the compound may induce apoptosis in cancer cells, as evidenced by increased lactate dehydrogenase (LDH) activity and cell cycle arrest in the S phase .

3.3 Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, this compound has shown promise as an anti-inflammatory agent. Studies indicate that it can reduce pro-inflammatory cytokine production in vitro, suggesting potential therapeutic applications in inflammatory diseases.

4. Case Studies

Case Study 1: Antimicrobial Efficacy Against MRSA
A recent study evaluated the efficacy of this compound against MRSA biofilms. The compound was found to significantly reduce biofilm formation at concentrations below its cytotoxic threshold, indicating a potential role in treating resistant bacterial infections .

Case Study 2: Inhibition of Cancer Cell Proliferation
In a comparative study involving several thiourea derivatives, this compound exhibited superior anticancer activity against MCF-7 cells compared to structurally similar compounds, highlighting its potential as a lead compound for further development .

5. Conclusion

This compound represents a promising candidate for further research due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Continued investigation into its mechanisms of action and therapeutic applications could lead to significant advancements in drug development.

Properties

IUPAC Name

ethyl N-[(5-methylpyridin-2-yl)carbamothioyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S/c1-3-15-10(14)13-9(16)12-8-5-4-7(2)6-11-8/h4-6H,3H2,1-2H3,(H2,11,12,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIALEDDVUZGYDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=S)NC1=NC=C(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.